
2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C10H7F3. It has a molecular weight of 184.16 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7F3/c1-3-8-6-9(10(11,12)13)5-4-7(8)2/h1,4-6H,2H3 . This indicates the presence of an ethynyl group (C≡C-H), a methyl group (CH3), and a trifluoromethyl group (CF3) on a benzene ring.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density are not available in the current data.作用機序
The mechanism of action of 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene is not yet fully understood, but it is believed to involve the covalent modification of the target enzyme through the formation of a Michael adduct. This leads to the irreversible inhibition of the enzyme and the disruption of its normal biological function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, the reduction of oxidative stress, and the modulation of neurotransmitter levels. These effects have potential implications for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene is its high potency and selectivity for certain enzymes, which makes it a valuable tool for studying their mechanisms of action. However, its irreversible inhibition of these enzymes can also be a limitation, as it may lead to off-target effects and unwanted side effects. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its widespread use in laboratory experiments.
将来の方向性
There are several future directions for the use of 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, particularly those that involve the dysregulation of cholinergic and monoaminergic systems. Another potential direction is in the study of the role of oxidative stress in various diseases, such as cancer and cardiovascular disease. Finally, the development of new synthesis methods for this compound may help to improve its purity and yield, making it more accessible for laboratory use.
Conclusion:
This compound is a valuable tool for scientific research, particularly in the field of medicinal chemistry. Its unique structure and potent inhibitory activity against certain enzymes make it a promising candidate for the development of new drugs for the treatment of various diseases. However, its irreversible inhibition and challenging synthesis process may limit its widespread use in laboratory experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound in scientific research.
合成法
The synthesis of 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene involves a multi-step process that starts with the reaction of 4-bromo-2-methylbenzonitrile with trifluoroacetylene in the presence of a palladium catalyst. The resulting product is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene to yield the final product, this compound. The overall yield of the synthesis process is around 30%, and the purity of the final product can be further improved through various purification techniques.
科学的研究の応用
2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene has been widely used in scientific research applications, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a valuable tool for studying the mechanisms of action of these enzymes and developing new drugs that target them.
特性
IUPAC Name |
2-ethynyl-1-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c1-3-8-6-9(10(11,12)13)5-4-7(8)2/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPCCDGXZCEEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

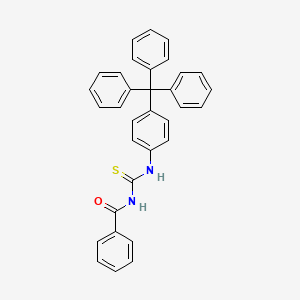
![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)
![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)
![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)
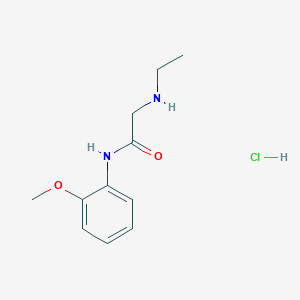

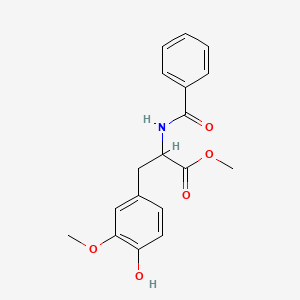
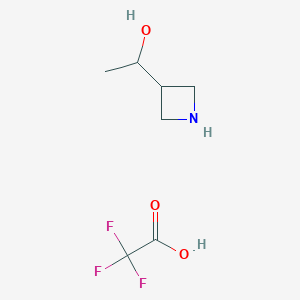
![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2912147.png)

![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2912149.png)
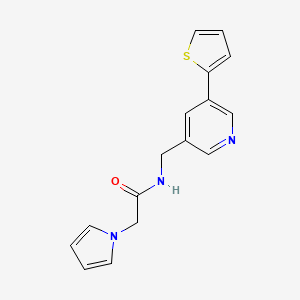
![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2912152.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2912153.png)